molecular formula C21H25NO7 B2847236 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate CAS No. 392235-67-5

2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate

Cat. No.: B2847236
CAS No.: 392235-67-5
M. Wt: 403.431
InChI Key: PYYVGUXRKNWSOW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate is an organic compound that belongs to the class of phenoxyacetates It is characterized by the presence of nitrophenoxy and phenoxy groups attached to an ethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate typically involves the reaction of 2-(4-nitrophenoxy)ethanol with 2-[3-(3-methylbutoxy)phenoxy]acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Oxidation: 2-(4-Aminophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate.

    Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

    Hydrolysis: 2-(4-Nitrophenoxy)ethanol and 2-[3-(3-methylbutoxy)phenoxy]acetic acid.

Scientific Research Applications

2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as enzymes or receptors. The phenoxy groups may also play a role in the compound’s activity by facilitating binding to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenoxy)ethyl acetate: Lacks the additional phenoxy group, resulting in different chemical and biological properties.

    2-[3-(3-Methylbutoxy)phenoxy]acetic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.

    4-Nitrophenoxyacetic acid: A simpler structure with only one phenoxy group, used in different applications.

Uniqueness

2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate is unique due to the presence of both nitrophenoxy and phenoxy groups, which confer distinct chemical and biological properties. Its dual functionality allows for a wide range of reactions and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-(4-nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-16(2)10-11-26-19-4-3-5-20(14-19)29-15-21(23)28-13-12-27-18-8-6-17(7-9-18)22(24)25/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYVGUXRKNWSOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC(=CC=C1)OCC(=O)OCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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